molecular formula C19H21NO2 B2697533 1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one CAS No. 844853-91-4

1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one

Cat. No. B2697533
CAS RN: 844853-91-4
M. Wt: 295.382
InChI Key: JMRPCSKBIXTCFK-UHFFFAOYSA-N
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Description

The compound “1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one” is a unique chemical with the linear formula C15H22ClNO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Chemical Reactions

1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one serves as a foundational compound in the synthesis of various chemically significant derivatives. Research has demonstrated its utility in generating 3-amino-2,3-dihydro-1H-benzo[f]chromenes and related carbonitriles through reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, highlighting its role in [4+2] cycloaddition processes with push-pull olefins (Lukashenko et al., 2020). Similarly, its interactions with potassium phthalimide in aqueous media have been explored for the synthesis of amino-benzochromenes, emphasizing green chemistry principles and high yield achievements (Kiyani & Ghorbani, 2014).

Catalysis and Green Chemistry

The compound's derivatives have also been synthesized using environmentally benign methods, such as nanostructured diphosphate Na2CaP2O7 catalysis in water, which supports the synthesis of 2-amino-chromenes with high atom economy and minimal waste (Solhy et al., 2010). Basic ionic liquids have catalyzed the synthesis of substituted 2-amino-2-chromenes, furthering the development of rapid, green synthetic methods in aqueous media (Gong et al., 2008).

Biological and Pharmaceutical Applications

Beyond its chemical properties, derivatives of this compound have been evaluated for biological activities. For example, certain derivatives have shown potential as antibacterial agents, pointing towards their relevance in developing new antimicrobial treatments (Gomha & Abdel‐aziz, 2013). Another study focused on the synthesis of natural-product-inspired aminoalkyl-substituted 1-benzopyrans, revealing their significant antimalarial activities, thus indicating a promising avenue for antimalarial drug development (Uth et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-4-11-20(2)13-15-12-18(21)22-17-10-9-14-7-5-6-8-16(14)19(15)17/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRPCSKBIXTCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323397
Record name 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

844853-91-4
Record name 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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